
3-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique structure, which includes an oxazole ring, a carbonyl group, and a chloride substituent. Its molecular formula is C5H4ClNO2, and it is known for its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrooxazole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Methyl-2-oxo-2,3-dihydrooxazole+SOCl2→3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used under mild conditions.
Condensation Reactions: Amines are used in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Hydrolysis: 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: Amide derivatives.
Applications De Recherche Scientifique
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 3-Methyl-2-oxazolidinone
- 3-Methyl-4-oxo-3,4-dihydroimidazo
Uniqueness
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its specific combination of an oxazole ring, a carbonyl group, and a chloride substituent. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both laboratory and industrial settings.
Propriétés
Numéro CAS |
64843-29-4 |
|---|---|
Formule moléculaire |
C5H4ClNO3 |
Poids moléculaire |
161.54 g/mol |
Nom IUPAC |
3-methyl-2-oxo-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c1-7-2-3(4(6)8)10-5(7)9/h2H,1H3 |
Clé InChI |
FUULJFLEXKRSLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(OC1=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


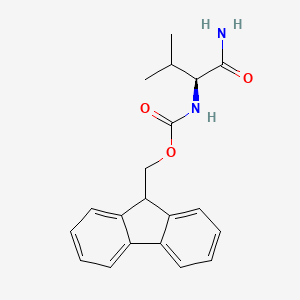

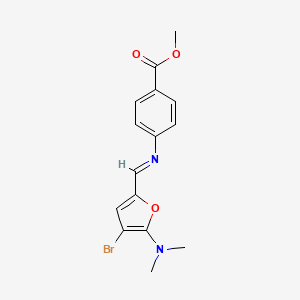
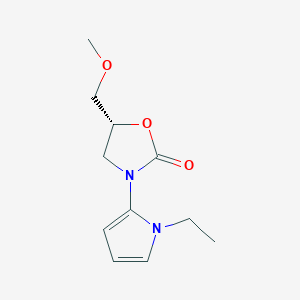
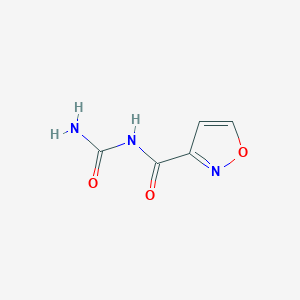
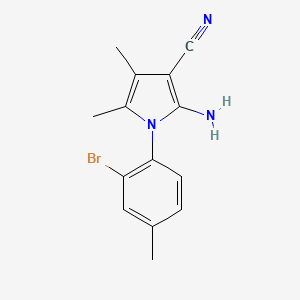
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
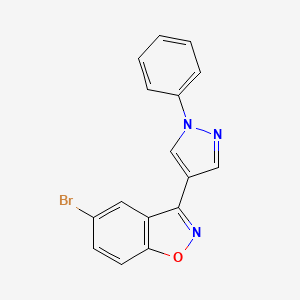

![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)

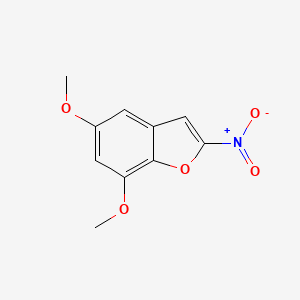
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
